molecular formula C32H37N3O5 B2592840 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899916-59-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Katalognummer B2592840
CAS-Nummer: 899916-59-7
Molekulargewicht: 543.664
InChI-Schlüssel: ZKGJPNJANHRITN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C32H37N3O5 and its molecular weight is 543.664. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity. Compounds in this series demonstrated broad-spectrum antitumor activity, with some compounds being 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies of selected compounds into ATP binding sites of EGFR-TK and B-RAF kinase revealed similar binding modes to known inhibitors, suggesting a mechanism of action through the inhibition of these kinases (Ibrahim A. Al-Suwaidan et al., 2016).

Chemical Synthesis Techniques

The lithiation of 2-methylquinazolin-4(3H)-one and subsequent reactions with various electrophiles demonstrated a method for synthesizing 2-substituted derivatives. This approach showcases the versatility and utility of quinazolinone derivatives in chemical synthesis, offering a pathway to more complex molecules with potential biological activities (Keith Smith et al., 1999).

Anticancer Activities of Quinazoline Derivatives

A series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds demonstrated significant anticancer activities, with specific compounds inhibiting ERK1/2 phosphorylation and inducing apoptosis in cancer cells. These findings indicate the therapeutic potential of quinazoline derivatives in cancer treatment (Ying Zhang et al., 2013).

Targeted Drug Delivery Systems

Research into isoquinoline derivatives incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells shows promising antitumor activity. This strategy enhances the therapeutic potential of anticancer agents by improving their delivery to cancer cells, demonstrating the importance of targeted delivery systems in cancer therapy (Xuewei Yang et al., 2015).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide involves the reaction of 3,4-dimethoxyphenethylamine with mesityl chloride to form N-[2-(3,4-dimethoxyphenyl)ethyl]mesitylamide. This intermediate is then reacted with 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "mesityl chloride", "2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid" ], "Reaction": [ "Step 1: Reaction of 3,4-dimethoxyphenethylamine with mesityl chloride in the presence of a base such as triethylamine to form N-[2-(3,4-dimethoxyphenyl)ethyl]mesitylamide.", "Step 2: Reaction of N-[2-(3,4-dimethoxyphenyl)ethyl]mesitylamide with 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide." ] }

CAS-Nummer

899916-59-7

Molekularformel

C32H37N3O5

Molekulargewicht

543.664

IUPAC-Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide

InChI

InChI=1S/C32H37N3O5/c1-21-17-22(2)26(23(3)18-21)20-35-27-10-7-6-9-25(27)31(37)34(32(35)38)16-8-11-30(36)33-15-14-24-12-13-28(39-4)29(19-24)40-5/h6-7,9-10,12-13,17-19H,8,11,14-16,20H2,1-5H3,(H,33,36)

InChI-Schlüssel

ZKGJPNJANHRITN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.